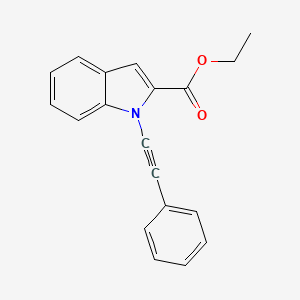![molecular formula C18H16FN3O2 B14812993 N-(4-{[(2E)-2-(4-fluorobenzylidene)hydrazinyl]carbonyl}phenyl)cyclopropanecarboxamide](/img/structure/B14812993.png)
N-(4-{[(2E)-2-(4-fluorobenzylidene)hydrazinyl]carbonyl}phenyl)cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-{[2-(4-fluorobenzylidene)hydrazino]carbonyl}phenyl)cyclopropanecarboxamide is a complex organic compound with potential applications in various fields of scientific research. The compound is characterized by its unique structure, which includes a cyclopropane ring, a fluorobenzylidene group, and a hydrazino carbonyl linkage. This combination of functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[2-(4-fluorobenzylidene)hydrazino]carbonyl}phenyl)cyclopropanecarboxamide typically involves multiple steps:
Formation of the Fluorobenzylidene Hydrazine Intermediate: This step involves the condensation of 4-fluorobenzaldehyde with hydrazine hydrate under acidic conditions to form the fluorobenzylidene hydrazine intermediate.
Coupling with 4-Aminobenzoic Acid: The intermediate is then coupled with 4-aminobenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the hydrazino carbonyl derivative.
Cyclopropanecarboxamide Formation: Finally, the hydrazino carbonyl derivative is reacted with cyclopropanecarboxylic acid chloride in the presence of a base such as triethylamine to yield the target compound.
Industrial Production Methods
Industrial production of N-(4-{[2-(4-fluorobenzylidene)hydrazino]carbonyl}phenyl)cyclopropanecarboxamide may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(4-{[2-(4-fluorobenzylidene)hydrazino]carbonyl}phenyl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permangan
Properties
Molecular Formula |
C18H16FN3O2 |
|---|---|
Molecular Weight |
325.3 g/mol |
IUPAC Name |
4-(cyclopropanecarbonylamino)-N-[(E)-(4-fluorophenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C18H16FN3O2/c19-15-7-1-12(2-8-15)11-20-22-18(24)14-5-9-16(10-6-14)21-17(23)13-3-4-13/h1-2,5-11,13H,3-4H2,(H,21,23)(H,22,24)/b20-11+ |
InChI Key |
JLFYGURSZXPOMR-RGVLZGJSSA-N |
Isomeric SMILES |
C1CC1C(=O)NC2=CC=C(C=C2)C(=O)N/N=C/C3=CC=C(C=C3)F |
Canonical SMILES |
C1CC1C(=O)NC2=CC=C(C=C2)C(=O)NN=CC3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[2-(4-nitrophenoxy)propanoyl]amino}-N-(2-phenylethyl)benzamide](/img/structure/B14812929.png)

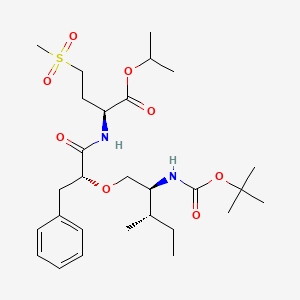

![tert-butyl (2S)-2-[(1S,2R)-3-[(1S)-2-hydroxy-1,2,2-triphenylethoxy]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidine-1-carboxylate](/img/structure/B14812955.png)
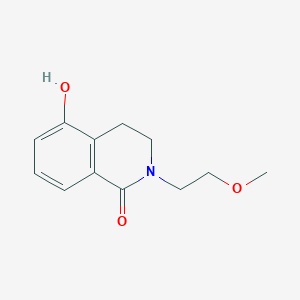
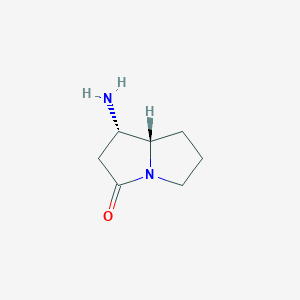
![Ethyl spiro[cyclopropane-1,6'-pyrazolo[5,1-b][1,3]oxazine]-3'-carboxylate](/img/structure/B14812976.png)
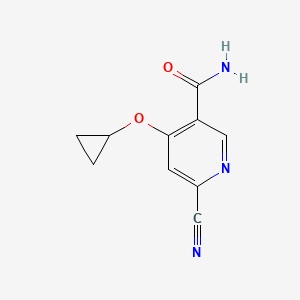
![Methyl 4-oxo-4-{2-[4-oxo-4-(phenylamino)butanoyl]hydrazinyl}butanoate](/img/structure/B14812998.png)


